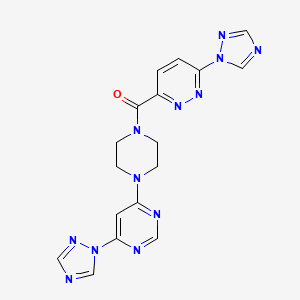
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule that features multiple heterocyclic rings. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes may include:
Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Formation of the pyridazine ring: This often involves the condensation of hydrazine with a diketone or similar precursor.
Formation of the pyrimidine ring: This can be synthesized via the Biginelli reaction or other multicomponent reactions involving urea, aldehydes, and β-ketoesters.
Coupling reactions: The heterocyclic rings can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves the use of automated synthesizers and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Reduction: Reduction reactions could target the carbonyl group or the heterocyclic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their unique electronic properties and potential as ligands in coordination chemistry.
Biology
Biologically, these compounds may exhibit antimicrobial, antifungal, or antiviral activities due to their ability to interact with biological macromolecules.
Medicine
In medicine, they are investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, these compounds can be used as intermediates in the synthesis of more complex molecules or as additives in materials science.
Mechanism of Action
The mechanism of action of such compounds typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to the desired biological effect. The pathways involved often include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone: is similar to other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Pyridazine derivatives: These are often studied for their cardiovascular and anti-inflammatory properties.
Pyrimidine derivatives: These are well-known for their role in nucleic acids and as antimetabolites in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer a broad range of biological activities and make it a versatile scaffold for drug development.
Properties
IUPAC Name |
[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N12O/c30-17(13-1-2-14(25-24-13)28-11-18-8-22-28)27-5-3-26(4-6-27)15-7-16(21-10-20-15)29-12-19-9-23-29/h1-2,7-12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKKYIOULXFBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
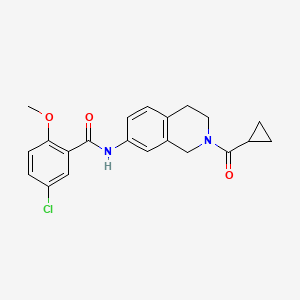
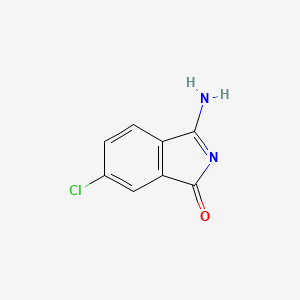
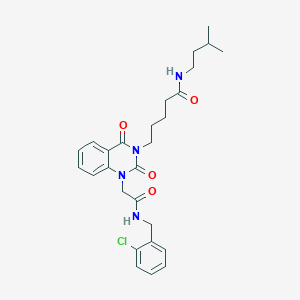
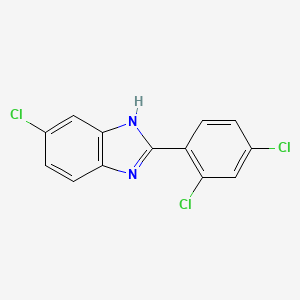
![2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2631339.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)
![3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2631346.png)

![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)
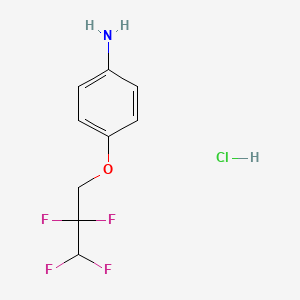
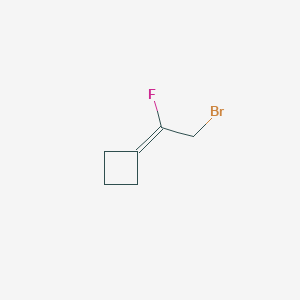
![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)
